2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S14461676
CAS No.
M.F
C14H19BO3
M. Wt
246.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramet...

Product Name

2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-(1,3-dihydro-2-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C14H19BO3

Molecular Weight

246.11 g/mol

InChI

InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)12-7-5-6-10-8-16-9-11(10)12/h5-7H,8-9H2,1-4H3

InChI Key

WCDNOHPLKMOQRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3COCC3=CC=C2

2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound notable for its unique structural features and potential applications in various fields. The compound has a molecular formula of C16H23BO3 and a molecular weight of 274.16 g/mol. It is characterized by the presence of a dioxaborolane ring and a dihydroisobenzofuran moiety, contributing to its distinctive chemical properties and reactivity .

Typical of boron-containing compounds. Notably, it can undergo:

  • Nucleophilic substitution: The boron atom can act as an electrophile, allowing nucleophiles to attack and replace the boron group.
  • Cross-coupling reactions: It may be involved in palladium-catalyzed cross-coupling reactions, which are significant in forming carbon-carbon bonds.
  • Hydrolysis: Under certain conditions, the dioxaborolane structure can hydrolyze, releasing boronic acid derivatives.

These reactions make it a valuable intermediate in organic synthesis .

The synthesis of 2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multi-step organic reactions:

  • Formation of Dihydroisobenzofuran: Starting with appropriate precursors, the dihydroisobenzofuran ring can be synthesized through cyclization reactions.
  • Boronic Acid Derivative Formation: The boron component is introduced through reactions involving boron reagents like boronic acids or boron halides.
  • Dioxaborolane Formation: The final step involves the condensation of the boronic acid with the dihydroisobenzofuran derivative under acidic or basic conditions to form the dioxaborolane structure.

These methods highlight the compound's synthetic accessibility for research and application purposes .

The unique structure of 2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lends itself to various applications:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: Potential use in creating new materials with specific electronic or optical properties.
  • Pharmaceutical Development: Its biological activity positions it as a candidate for drug development.

The compound's utility is enhanced by its ability to participate in diverse

Interaction studies involving 2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focus on its reactivity with various biological molecules and its role in catalysis. Research indicates that:

  • It may interact with enzymes and receptors due to its structural features.
  • Studies on its binding affinity and selectivity are crucial for understanding its potential therapeutic uses.

Such investigations are essential for elucidating the compound's mechanism of action and optimizing its application in medicinal chemistry .

Several compounds share structural similarities with 2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:

Compound NameCAS NumberKey Features
1-(Dihydroisobenzofuran)boronic acid1352037-60-5Contains boronic acid functionality; used in Suzuki coupling reactions.
1-Boronic acid pinacol ester1352037-60-5Similar dioxaborolane structure; utilized in organic synthesis.
1-Methyl-1H-pyrrole-boronic acid1613260-40-4Exhibits similar reactivity patterns; potential applications in pharmaceuticals.

Uniqueness

What sets 2-(1,3-Dihydroisobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its specific combination of the dihydroisobenzofuran core and the tetramethyl substitution on the dioxaborolane ring. This unique configuration may confer distinct physical and chemical properties that could enhance its reactivity and biological activity compared to other similar compounds .

Hydrogen Bond Acceptor Count

3

Exact Mass

246.1427246 g/mol

Monoisotopic Mass

246.1427246 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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